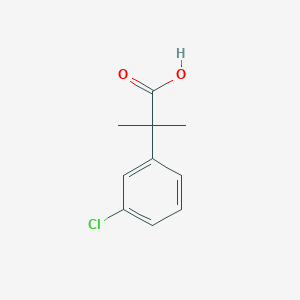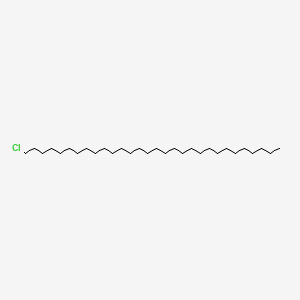
Neutrophil Peptide-2
Descripción general
Descripción
Neutrophil Peptide-2 (NP-2) is a cationic antimicrobial peptide that is produced by neutrophils. It is a small peptide consisting of 37 amino acids and has a molecular weight of 4.3 kDa. NP-2 has been found to have a broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Due to its potential therapeutic applications, NP-2 has been the subject of extensive scientific research.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Neutrophil Peptide-2 exhibits potent antimicrobial properties. It has been shown to have activity against a range of microorganisms, including Gram-positive bacteria like Staphylococcus aureus , with the activity order being HNP-2 > HNP-1 > HNP-3 > HNP-4 . This peptide is part of the innate immune system’s first line of defense against pathogens.
Wound Healing
Defensins, including Neutrophil Peptide-2, play a role in wound healing. They accelerate keratinocyte migration and proliferation, which are essential processes in the repair of damaged skin tissue .
Anti-viral Properties
HNP-2 has been found to effectively block the adhesion of enveloped viruses like herpes simplex virus 2 (HSV-2) to host cells, preventing interactions with its receptor and thus inhibiting viral infection .
Immunomodulation
Neutrophil Peptide-2 acts as an immunomodulator. It is a chemotactic peptide for human neutrophils stimulated with TNF-α and also functions as a chemotaxin for human mast cells and immature dendritic cells .
Potential Therapeutic Applications
Research suggests that defensins like HNP-2 might be involved in the pathogenesis of diseases such as Wegener’s Granulomatosis (WG), indicating that they could be targets for future therapeutic interventions .
Intracellular Microbial Killing
Defensins are instrumental in the killing of phagocytosed microorganisms during intracellular delivery to phagolysosomes, playing a crucial role in cellular immune responses .
Propiedades
IUPAC Name |
(1R,4S,7S,13S,16S,19R,22S,25S,31S,34S,37S,40S,46S,49R,52S,55S,58S,64S,67S,70S,73S,76S,79R,82R,87R,90S)-87-amino-58-(3-amino-3-oxopropyl)-76-benzyl-7,22,52-tris[(2S)-butan-2-yl]-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-[(1R)-1-hydroxyethyl]-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C147H217N43O37S6/c1-13-73(6)114-139(222)168-76(9)118(201)163-63-110(196)170-96(48-50-113(199)200)127(210)172-92(31-22-52-159-145(152)153)125(208)171-93(32-23-53-160-146(154)155)126(209)178-98(58-81-35-41-85(192)42-36-81)123(206)165-65-112(198)186-117(79(12)191)141(224)184-106-70-232-229-67-103-134(217)173-94(33-24-54-161-147(156)157)128(211)189-116(75(8)15-3)142(225)190-55-25-34-108(190)138(221)167-78(11)120(203)181-105(136(219)187-114)69-231-230-68-104(135(218)185-107(143(226)227)71-233-228-66-89(148)121(204)176-100(133(216)182-103)59-82-37-43-86(193)44-38-82)183-132(215)99(57-80-26-17-16-18-27-80)175-119(202)77(10)166-129(212)102(61-84-62-162-90-29-20-19-28-88(84)90)179-130(213)97(56-72(4)5)177-124(207)91(30-21-51-158-144(150)151)169-111(197)64-164-122(205)95(47-49-109(149)195)174-131(214)101(60-83-39-45-87(194)46-40-83)180-140(223)115(74(7)14-2)188-137(106)220/h16-20,26-29,35-46,62,72-79,89,91-108,114-117,162,191-194H,13-15,21-25,30-34,47-61,63-71,148H2,1-12H3,(H2,149,195)(H,163,201)(H,164,205)(H,165,206)(H,166,212)(H,167,221)(H,168,222)(H,169,197)(H,170,196)(H,171,208)(H,172,210)(H,173,217)(H,174,214)(H,175,202)(H,176,204)(H,177,207)(H,178,209)(H,179,213)(H,180,223)(H,181,203)(H,182,216)(H,183,215)(H,184,224)(H,185,218)(H,186,198)(H,187,219)(H,188,220)(H,189,211)(H,199,200)(H,226,227)(H4,150,151,158)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)/t73-,74-,75-,76-,77-,78-,79+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZXCHIIZXMEPJ-HTLKCAKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CC5=CC=C(C=C5)O)N)C(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)[C@@H](C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)[C@@H](C)CC)CCCNC(=N)N)[C@@H](C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C147H217N43O37S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583165 | |
| Record name | PUBCHEM_16130867 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3371.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neutrophil Peptide-2 | |
CAS RN |
99287-07-7 | |
| Record name | PUBCHEM_16130867 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Neutrophil Peptide-2 exhibit its antimicrobial activity?
A1: Neutrophil Peptide-2 acts primarily by disrupting the integrity of bacterial cell walls. [] This mechanism leads to cell death and effectively combats bacterial growth.
Q2: Are there factors that can influence the antimicrobial effectiveness of Neutrophil Peptide-2?
A2: Yes, the antibacterial activity of Neutrophil Peptide-2 is sensitive to various factors. For instance, its activity is significantly influenced by the pH of the environment. Studies have shown that Neutrophil Peptide-2 dissolved in a buffer solution with a pH of 9.0 exhibits enhanced inhibitory effects on the respiratory activity of Escherichia coli (ATCC 25922). [] Additionally, certain bacterial proteins, like Staphylokinase produced by Staphylococcus aureus, can neutralize the bactericidal effects of Neutrophil Peptide-2. []
Q3: Beyond direct antimicrobial action, does Neutrophil Peptide-2 play any other roles in the immune response?
A3: Research suggests that Neutrophil Peptide-2 can influence the adaptive immune response. Specifically, it has been shown to act as a chemoattractant for dendritic cells, prompting their recruitment to sites of infection or inflammation. [] This recruitment of dendritic cells, which are key players in antigen presentation, highlights a potential role for Neutrophil Peptide-2 in bridging innate and adaptive immunity.
Q4: What analytical techniques are employed to study and quantify Neutrophil Peptide-2?
A4: Several analytical methods are crucial for studying Neutrophil Peptide-2. Mass spectrometry (MS) has been successfully used to selectively identify Neutrophil Peptide-2 within complex sample mixtures. [] High-performance liquid chromatography (HPLC), coupled with suitable detection methods, offers an alternative approach for both identification and quantification, even in the presence of other biomolecules like amino acids. [] Developing robust and validated analytical methods is essential to accurately assess the presence, concentration, and potential interactions of Neutrophil Peptide-2 in various biological samples and experimental settings.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




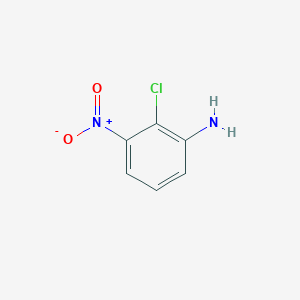
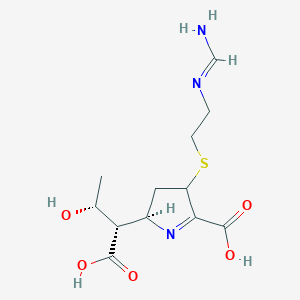
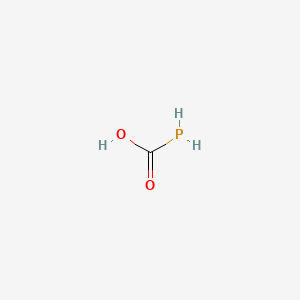

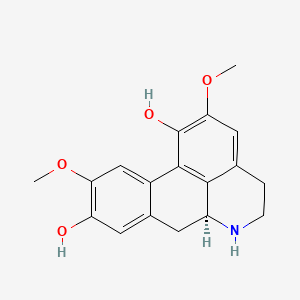
![Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1591121.png)
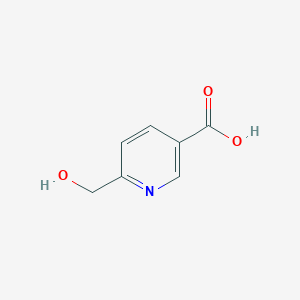

![5,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1591125.png)
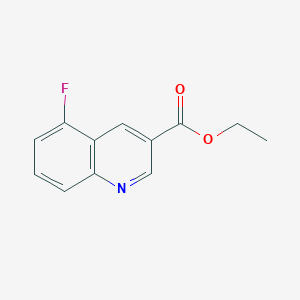
![(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B1591127.png)
